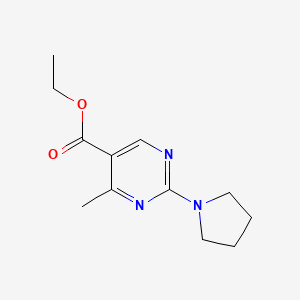

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate

Description

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate (C₁₂H₁₇N₃O₂, MW 235.29) is a pyrimidine-based ester featuring a methyl group at position 4 and a pyrrolidine ring at position 2 of the pyrimidine core. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors or antiviral agents. Its synthesis typically involves nucleophilic displacement reactions, as exemplified by the preparation of structurally related pyrimidine esters using pyrrolidine . Analytical data indicate a purity >90%, with characterization via NMR and IR spectroscopy .

Properties

IUPAC Name |

ethyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-3-17-11(16)10-8-13-12(14-9(10)2)15-6-4-5-7-15/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPLIWYGKBUPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. Additionally, it may interact with neurotransmitter receptors, providing neuroprotective effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Steric and Electronic Influences : Bulky substituents like diphenyl groups (Table 1, row 3) may hinder binding to enzyme active sites but facilitate interactions with hydrophobic pockets .

Biological Activity

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate, with the CAS number 637003-39-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with an ethyl ester and a pyrrolidine moiety. Its molecular formula is . The compound's unique structure contributes to its biological activity by influencing its interaction with various biomolecular targets.

The biological activity of this compound is primarily attributed to its effects on several biochemical pathways:

1. ER Stress and Apoptosis:

Similar compounds have been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis pathways, suggesting that this compound may exert protective effects against cellular stress .

2. NF-kB Inflammatory Pathway:

The compound potentially modulates the NF-kB pathway, which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced inflammation and associated pathologies .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Neuroprotective Properties:

Studies have suggested neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

2. Anti-inflammatory Effects:

The modulation of inflammatory pathways indicates potential applications in conditions characterized by chronic inflammation .

3. Antimicrobial Activity:

Preliminary investigations into similar pyrimidine derivatives have highlighted antimicrobial properties, although specific data on this compound's efficacy against pathogens remains limited .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the neuroprotective effects of similar pyrimidine derivatives in animal models of neurodegeneration, demonstrating significant improvement in cognitive function. |

| Study B | Evaluated anti-inflammatory effects in vitro using human cell lines; results indicated a reduction in pro-inflammatory cytokines upon treatment with related compounds. |

| Study C | Focused on antimicrobial properties, showing that certain structural modifications enhanced activity against Gram-positive bacteria, suggesting potential for further exploration in this area. |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, the presence of the pyrrolidine ring is expected to influence its absorption, distribution, metabolism, and excretion (ADME) characteristics due to its stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.